2,3-Dibromopropionic acid

Overview

Description

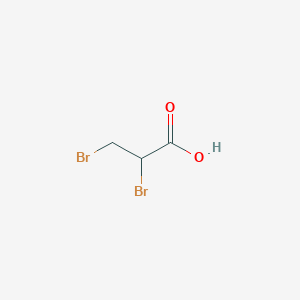

2,3-Dibromopropionic acid is an organic compound with the molecular formula C3H4Br2O2. It is a colorless to white crystalline solid with a distinctive pungent odor. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Synthetic Routes and Reaction Conditions:

Bromination of Propionic Acid: One common method involves the bromination of propionic acid using bromine in the presence of a catalyst such as phosphorus tribromide. The reaction typically occurs at elevated temperatures to ensure complete bromination.

Bromination of Propylene Glycol: Another method involves the bromination of propylene glycol to form 2,3-dibromopropanol, which is then oxidized to this compound using an oxidizing agent such as potassium permanganate.

Industrial Production Methods: Industrial production of this compound often involves the bromination of propionic acid due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, including dibromoacetic acid.

Reduction: Reduction of this compound can yield 2,3-dibromopropanol.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Hydroxide ions, amines, thiols.

Major Products:

Dibromoacetic Acid: Formed through oxidation.

2,3-Dibromopropanol: Formed through reduction.

Substituted Propionic Acids: Formed through nucleophilic substitution.

Scientific Research Applications

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Studies

DBPA has been utilized in advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. Specifically, it has been employed in multiplex sample NMR methodologies for chemical shift imaging. This application allows for the simultaneous analysis of multiple samples, enhancing efficiency in chemical characterization and quality control processes .

Chromatography and Mass Spectrometry

The compound is also significant in the field of chromatography, particularly in the analysis of haloacetic acids (HAAs) in environmental samples. Studies have demonstrated its use in liquid chromatography-electrospray ionization-triple quadrupole tandem mass spectrometry (LC/ESI-QqQ-MS/MS) for the detection of HAAs in chlorinated water sources . This method is crucial for monitoring water quality and ensuring safety standards.

Medicinal Chemistry

Antimicrobial Properties

Research indicates that dibromopropionic acids exhibit antimicrobial activity, making them potential candidates for developing new antimicrobial agents. The presence of bromine atoms enhances their bioactivity compared to non-halogenated counterparts. Preliminary studies suggest that DBPA may inhibit the growth of certain bacterial strains, although further research is needed to fully understand its mechanisms and efficacy .

Potential as a Drug Intermediate

DBPA serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its bromine substituents can facilitate further chemical modifications, allowing for the development of novel therapeutic compounds. The compound's ability to modify biological pathways makes it a subject of interest in drug design .

Environmental Science

Disinfection Byproducts

DBPA is recognized as a disinfection byproduct formed during the chlorination of water. Its occurrence in treated water poses potential health risks due to its toxicological properties. Studies have investigated the formation and speciation of brominated disinfection byproducts like DBPA in chlorinated seawater pools and other environments . Understanding these byproducts is essential for assessing environmental impacts and public health risks associated with water treatment processes.

Case Studies

Mechanism of Action

The mechanism of action of 2,3-dibromopropionic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzymatic activity. This interaction can disrupt metabolic pathways and affect cellular functions .

Comparison with Similar Compounds

2-Bromopropionic Acid: Similar in structure but contains only one bromine atom.

3-Bromopropionic Acid: Bromine atom is located at the third carbon instead of the second.

2,3-Dibromosuccinic Acid: Contains an additional carboxyl group compared to 2,3-dibromopropionic acid.

Uniqueness: this compound is unique due to the presence of two bromine atoms on adjacent carbon atoms, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in various chemical reactions and applications .

Biological Activity

2,3-Dibromopropionic acid (DBPA) is a synthetic organic compound characterized by its brominated propionic acid structure. It is notable for its applications in pharmaceuticals, pesticides, and as a biochemical tool in research. This article explores the biological activity of DBPA, focusing on its pharmacological effects, toxicity profiles, and mechanisms of action.

- Chemical Formula : C₃H₄Br₂O₂

- Molecular Weight : 231.87 g/mol

- CAS Number : 594-48-9

Pharmacological Activity

DBPA exhibits several biological activities that are relevant in both therapeutic contexts and toxicological assessments.

1. Antimicrobial Properties

DBPA has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it inhibits the growth of pathogens by disrupting cellular processes. For instance, research has shown that DBPA can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, making it a candidate for further exploration in antibiotic development .

2. Enzyme Inhibition

DBPA acts as an inhibitor of certain enzymes involved in metabolic pathways. It has been shown to inhibit the activity of specific dehydrogenases and transferases, which can affect energy metabolism in cells. This inhibition is particularly relevant in cancer research, where altered metabolic pathways are a hallmark of tumorigenesis .

Toxicity and Safety Profile

DBPA's safety profile is critical for its application in various fields.

Acute Toxicity

Acute toxicity studies reveal that DBPA has low toxicity when administered orally or dermally in animal models. The LD50 (lethal dose for 50% of the population) values indicate a relatively safe profile compared to other brominated compounds . However, prolonged exposure can lead to systemic toxicity, particularly affecting the liver and kidneys.

Chronic Effects

Chronic exposure to DBPA has been associated with mutagenic effects in laboratory studies. It is classified as a potential mutagen based on in vitro assays showing DNA damage in mammalian cells. Long-term exposure studies are necessary to fully understand its carcinogenic potential .

The biological mechanisms underlying DBPA's effects are complex and multifaceted:

- Cellular Uptake : DBPA is readily absorbed by cells due to its lipophilic nature, allowing it to interact with intracellular targets.

- Reactive Oxygen Species (ROS) Generation : DBPA exposure leads to increased ROS production, which can induce oxidative stress and subsequent cellular damage.

- Alteration of Metabolic Pathways : By inhibiting key enzymes, DBPA disrupts normal metabolic functions, which can lead to cell death or altered proliferation rates.

Case Studies

Several studies have highlighted the biological implications of DBPA:

-

Study on Antimicrobial Efficacy :

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of DBPA against various pathogens. Results showed a significant reduction in bacterial colony counts upon treatment with DBPA compared to control groups . -

Toxicological Assessment :

In a chronic toxicity study published in the Journal of Toxicology, rats exposed to DBPA over six months exhibited renal damage and alterations in liver enzyme levels, indicating potential organ toxicity associated with long-term exposure .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 2,3-Dibromopropionic acid in complex environmental matrices, and how can method accuracy be validated?

Gas chromatography-mass spectrometry (GC-MS) is widely used, with this compound often included as a surrogate in haloacetic acid (HAA) mixes to monitor extraction efficiency . Method validation requires certified reference materials (e.g., SPEX CertiPrep Catalog# 5522-AS containing 1,000 µg/mL of the compound) to establish recovery rates (85–115%) and limit of quantification (LOQ < 0.5 µg/L) . Matrix spike experiments with isotopically labeled analogs are critical for addressing matrix effects in LC-MS workflows.

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

Differential scanning calorimetry (DSC) under nitrogen (heating rate ≤2°C/min) provides precise melting point validation (58–61°C) . Concurrent elemental analysis (theoretical C: 15.58%, Br: 69.01%) and ¹H/¹³C NMR spectral matching (δH 4.35 ppm for CHBr2, δC 172.5 ppm for carboxylic carbon) confirm molecular integrity .

Q. What synthetic routes are available for this compound, and what are their mechanistic considerations?

Bromination of cinnamic acid derivatives in chloroform (thermal or photochemical conditions) yields this compound via radical addition. Reaction monitoring by TLC (silica gel, hexane:ethyl acetate 3:1) and stoichiometric control of bromine (1:2 molar ratio) minimizes diastereomer formation .

Advanced Research Questions

Q. How does this compound participate in transition-metal-free alkyne synthesis?

The Cheng-Kuang elimination (DMSO/K₂CO₃, 80°C) proceeds via E2 dehydrohalogenation. Kinetic isotope effect studies (kH/kD = 3.1) and DFT calculations (B3LYP/6-31G*) confirm a concerted mechanism with a transition state energy of ΔG‡ = 24.3 kcal/mol . Competing SN2 pathways are suppressed by steric hindrance at the β-carbon.

Q. What role does this compound play in optimizing quantum coherence for NMR spectroscopy?

Its J-coupling network (JHH = 11.4 Hz) enables pulse sequence design for maximum quantum coherence (MaxQ) excitation. Experimental validation using shaped pulses (150 ms duration) demonstrated a 3× sensitivity gain over conventional 90° pulses, achieved through optimal control theory algorithms . Field-dependent simulations require explicit inclusion of scalar coupling anisotropy at high magnetic fields.

Q. How do substituent positions (2,3 vs. 2,2 or 3,3 isomers) affect the acidity of dibromopropionic acids?

Density functional theory (M06-2X/cc-pVTZ) calculates gas-phase acidities with <2 kJ/mol error against experimental pKa (water: 1.24 for 2,3-isomer). Bromine inductive effects dominate: the 2,3-isomer exhibits 0.5 pKa units lower acidity than 3,3-dibromopropionic acid due to reduced electron withdrawal from the carboxyl group . Solvent effects (PCM model) must be incorporated for aqueous-phase predictions.

Q. Methodological Considerations

Q. How can isotopic labeling or stereochemical variants of this compound be synthesized for mechanistic studies?

Enzymatic resolution with Candida antarctica lipase B in hexane achieves 98% enantiomeric excess for (R)-configured esters . X-ray crystallography of recrystallized products (ethyl acetate/n-hexane 1:3) resolves absolute configurations.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use corrosion-resistant PPE (nitrile gloves, polycarbonate goggles) due to its corrosive nature. Storage in amber glass vials under argon (-20°C) prevents photodegradation and hydrolysis . Spill containment requires neutralization with 10% sodium bicarbonate.

Q. Data Contradiction Analysis

Q. How can discrepancies in reported melting points (58–61°C vs. higher values) be resolved?

Orthogonal characterization using DSC with controlled heating rates (≤2°C/min) under nitrogen minimizes decomposition. Cross-validation with purity assays (HPLC ≥98%) and elemental analysis ensures data reliability .

Q. Why do computational pKa predictions for this compound diverge from experimental values?

Gas-phase DFT calculations often underestimate solvation effects. Explicit inclusion of solvent molecules (e.g., 3D-RISM-SCF solvation model) reduces error margins to ±0.3 pKa units .

Properties

IUPAC Name |

2,3-dibromopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYAKSMZTVWUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032832 | |

| Record name | 2,3-Dibromopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Aldrich MSDS] | |

| Record name | 2,3-Dibromopropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10347 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

600-05-5 | |

| Record name | 2,3-Dibromopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIBROMOPROPIONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dibromopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIBROMOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IIC1DOY4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.